

# (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine

## IUPAC name

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### Compound of Interest

Compound Name:	1-Ethyl-2-(nitromethylidene)pyrrolidine
Cat. No.:	B188706

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### An In-depth Technical Guide to (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine

#### Abstract

This technical guide provides a comprehensive overview of **(2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine**, a key heterocyclic compound with significant applications in organic synthesis and pharmaceutical drug development. The document details its chemical identity, physicochemical properties, and inherent reactivity. Furthermore, it presents detailed experimental protocols for its synthesis and subsequent conversion into pharmaceutically relevant intermediates. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering critical data and methodologies in a structured format, supplemented by logical diagrams to illustrate complex chemical pathways and relationships.

## Chemical Identity and Properties

(2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine is formally recognized by the IUPAC name **(2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine**<sup>[1]</sup>. Its core structure consists of a five-membered pyrrolidine ring, which is a common scaffold in a wide array of biologically active compounds<sup>[2][3]</sup>.

## Chemical Identifiers

Identifier	Value
IUPAC Name	(2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine[ <a href="#">1</a> ]
CAS Number	26171-04-0[ <a href="#">1</a> ]
Molecular Formula	C7H12N2O2[ <a href="#">1</a> ]
InChI	InChI=1S/C7H12N2O2/c1-2-8-5-3-4-7(8)6-9(10)11/h6H,2-5H2,1H3/b7-6-[ <a href="#">1</a> ]
InChIKey	MSXAUUYIGJZVTR-SREVYHEPSA-N[ <a href="#">1</a> ]
SMILES	CCN1CCC/C1=C/C/-INVALID-LINK--[O-][ <a href="#">1</a> ]

## Physicochemical Properties

The following table summarizes the key computed physicochemical properties of the compound.

Property	Value
Molecular Weight	156.18 g/mol [ <a href="#">1</a> ]
XLogP3	1.2[ <a href="#">1</a> ]
Exact Mass	156.089877630 Da[ <a href="#">1</a> ]
Monoisotopic Mass	156.089877630 Da[ <a href="#">1</a> ]
Polar Surface Area	49.1 Å²[ <a href="#">1</a> ]

## Hazard Information

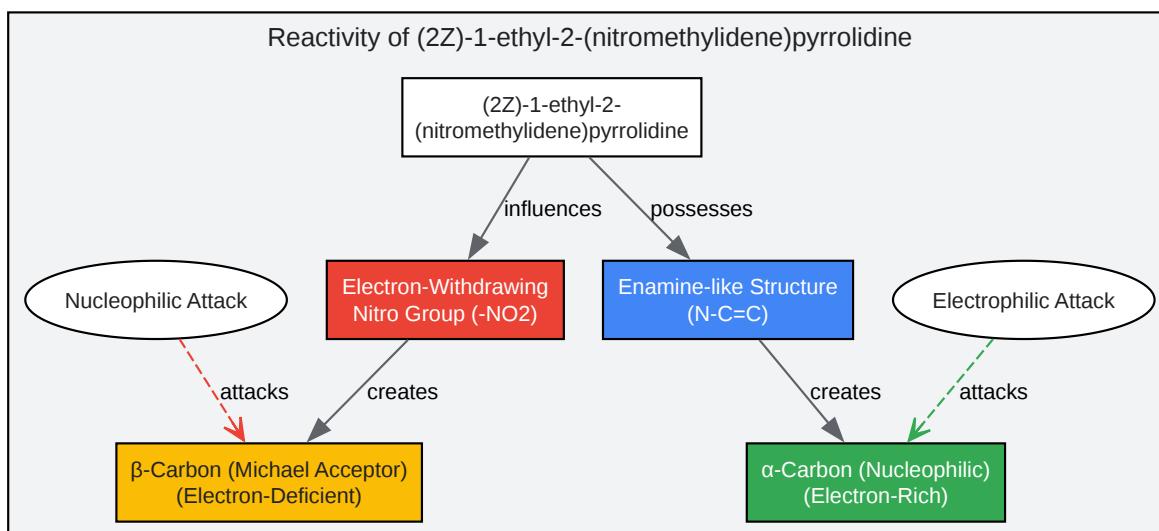
The compound is associated with the following hazard classifications.

GHS Hazard Statement	Description
H315	Causes skin irritation <a href="#">[1]</a>
H319	Causes serious eye irritation <a href="#">[1]</a>
H335	May cause respiratory irritation <a href="#">[1]</a>

## Chemical Reactivity and Profile

The reactivity of the nitromethylidene group in (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine is primarily dictated by the strong electron-withdrawing nature of the nitro group. This electronic effect renders the double bond electron-deficient, making the  $\beta$ -carbon highly susceptible to nucleophilic attack, thus classifying the nitromethylidene group as an excellent Michael acceptor<sup>[4]</sup>. This inherent reactivity is pivotal in organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds<sup>[4]</sup>.

Furthermore, the molecule features an enamine-like structure where the lone pair of electrons on the pyrrolidine nitrogen can be delocalized into the nitromethylidene moiety. This delocalization enhances the electron density on the exocyclic  $\alpha$ -carbon, imparting it with nucleophilic character and making it susceptible to attack by electrophiles<sup>[4]</sup>.



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Reactivity Profile of the Target Compound

## Synthesis and Experimental Protocols

**(2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine** is a crucial synthetic intermediate, particularly for the production of the atypical antipsychotic drug Sulpiride[4][5]. The primary conversion involves the catalytic hydrogenation of the nitromethylidene group to an aminomethyl group[4].

### Synthesis of (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine

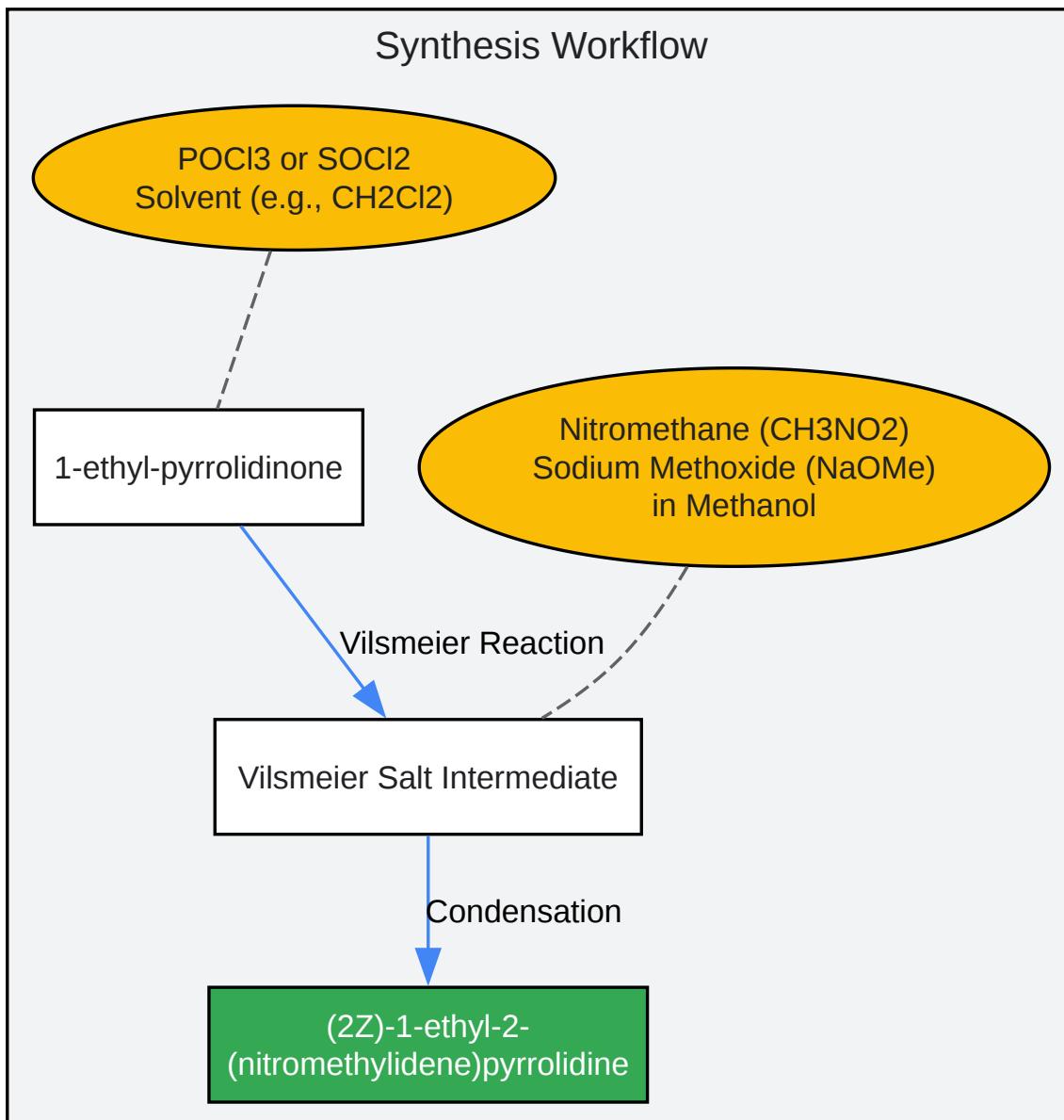
A common and effective route for synthesizing the title compound starts from 1-ethyl-2-pyrrolidinone[4][5].

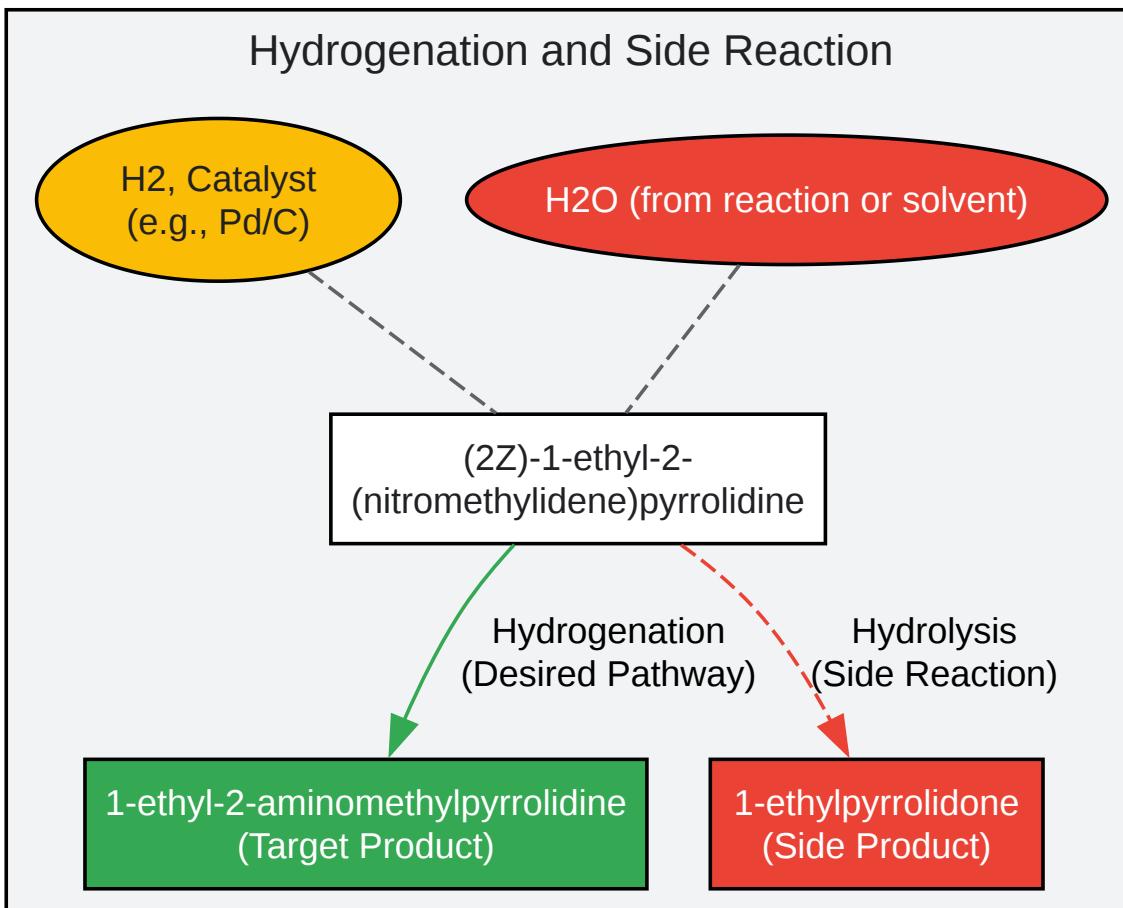
**Methodology:** The synthesis is a multi-step process initiated by the reaction of 1-ethyl-pyrrolidinone with an activating agent like phosphorus oxychloride (POCl<sub>3</sub>) or thionyl chloride (SOCl<sub>2</sub>) in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) to form a Vilsmeier salt intermediate[5]. This intermediate is then reacted with nitromethane and sodium methoxide in a methanol solution to yield (2Z)-1-ethyl-2-(nitromethylidene)pyrrolidine[5].

Optimized Reaction Parameters:

- **Molar Ratio:** The optimal molar ratio of 1-ethyl-pyrrolidone:POCl<sub>3</sub> (or thionyl chloride):sodium methoxide:nitromethane is 1:1.1:2.6:1.2[4][5].
- **Temperature:** The reaction is temperature-sensitive, with an optimal range of 0°C to 10°C[4][5].
- **Reaction Time:** The optimal reaction time is between 10 to 15 hours[5].

Following this protocol can achieve yields of over 70%[5].



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